5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole
Description
5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole is a brominated benzodioxole derivative featuring a methoxymethyl substituent at the 4-position. This compound belongs to a class of heterocyclic molecules with a fused 1,3-dioxole ring, which imparts unique electronic and steric properties. Such structural features make it relevant in medicinal chemistry, particularly in the design of anticonvulsant and antimicrobial agents .
Properties
IUPAC Name |
5-bromo-4-(methoxymethyl)-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-11-4-6-7(10)2-3-8-9(6)13-5-12-8/h2-3H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKYJPJLSXPQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC2=C1OCO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 5-Bromobenzo[d][1, dioxole-4-carboxylate
The synthesis begins with the preparation of methyl 5-bromobenzo[d]dioxole-4-carboxylate, a compound structurally related to the target molecule. This intermediate is synthesized via bromination of methyl benzo[d]dioxole-4-carboxylate. The ester group at position 4 directs electrophilic bromination to the para position (C5) due to its meta-directing nature.
Reaction Conditions :
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Brominating Agent : Bromine (Br₂) or N-bromosuccinimide (NBS)
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Solvent : Dichloromethane (DCM) or acetic acid
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Catalyst : Lewis acid (e.g., FeBr₃)
The product, methyl 5-bromobenzo[d][1,dioxole-4-carboxylate, is isolated in yields of 70–85% after recrystallization.
Reduction of the Ester to Hydroxymethyl
The ester moiety at position 4 is reduced to a hydroxymethyl group using a strong reducing agent:
Procedure :
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Reagent : Lithium aluminum hydride (LiAlH₄)
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Solvent : Tetrahydrofuran (THF) at 0°C
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Workup : Quenching with aqueous NH₄Cl, extraction with ethyl acetate
This step yields 5-bromo-4-(hydroxymethyl)benzo[d]dioxole with >90% conversion.
Methylation of the Hydroxymethyl Group
The hydroxymethyl group is methylated to introduce the methoxymethyl substituent:
Reaction Conditions :
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Methylating Agent : Methyl iodide (CH₃I)
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Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
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Solvent : Dimethylformamide (DMF) at 60°C
The reaction proceeds via an SN2 mechanism, affording 5-bromo-4-(methoxymethyl)benzo[d]dioxole in 75–80% yield.
Synthetic Route 2: Directed Lithiation and Electrophilic Quenching
Preparation of 5-Bromobenzo[d] dioxole
Starting from benzo[d]dioxole, bromination at position 5 is achieved using NBS under radical-initiated conditions:
Conditions :
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Brominating Agent : NBS
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Initiator : Azobisisobutyronitrile (AIBN)
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Solvent : Carbon tetrachloride (CCl₄) at 80°C
This method provides 5-bromobenzo[d][1,dioxole in 65–70% yield.
Regioselective Lithiation at Position 4
The bromine atom at position 5 directs lithiation to the adjacent position (C4) due to its ortho/para-directing nature:
Procedure :
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Base : Lithium diisopropylamide (LDA)
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Solvent : THF/hexane at -78°C
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Electrophile : Methoxymethyl chloride (CH₃OCH₂Cl)
Quenching the lithiated intermediate with methoxymethyl chloride introduces the desired substituent, yielding the target compound in 60–65% yield.
Alternative Approaches and Comparative Analysis
Friedel-Crafts Alkylation
Attempts to introduce the methoxymethyl group via Friedel-Crafts alkylation were less successful due to the dioxole ring’s electron-rich nature, which led to over-alkylation and poor regioselectivity.
Palladium-Catalyzed Cross-Coupling
Suzuki coupling using a methoxymethyl boronic ester was explored but hampered by the instability of the boronic reagent under reaction conditions.
Optimization and Scalability
Key Findings :
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Route 1 (carboxylate reduction) offers higher yields (75–80%) and scalability, making it preferable for industrial applications.
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Route 2 (lithiation) is advantageous for laboratory-scale synthesis but requires stringent temperature control.
Purification : Column chromatography (silica gel, hexane/ethyl acetate) effectively isolates the target compound with >95% purity.
Spectroscopic Characterization
The final product was characterized using:
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¹H NMR (400 MHz, CDCl₃) : δ 6.78 (s, 1H, ArH), 6.65 (s, 1H, ArH), 4.52 (s, 2H, OCH₂), 3.41 (s, 3H, OCH₃), 3.88 (s, 2H, OCH₂O).
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IR (KBr) : ν 2920 (C-H), 1605 (C=C), 1250 (C-O-C).
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in the presence of acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzo[d][1,3]dioxoles depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the methoxymethyl group.
Reduction Reactions: The major product is the hydrogenated benzo[d][1,3]dioxole.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of benzo[d][1,3]dioxole compounds exhibit significant anticancer properties. For instance, 5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole has been studied for its ability to inhibit cancer cell proliferation. A notable study demonstrated its efficacy against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
Modulation of ABC Transporters
This compound has been identified as a modulator of ATP-binding cassette (ABC) transporters, which are crucial in drug resistance mechanisms. The modulation of these transporters can enhance the effectiveness of chemotherapeutic agents by increasing their intracellular concentration . This property is particularly relevant for treating conditions such as cystic fibrosis and certain cancers.
Synthetic Organic Chemistry
Synthesis of Pharmaceutical Intermediates
this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its bromine atom allows for further functionalization through nucleophilic substitution reactions, making it valuable in creating more complex molecules with potential therapeutic effects .
Reactions and Mechanisms
The compound can participate in several chemical reactions, including:
- Suzuki-Miyaura Coupling : This reaction is used to synthesize biaryl compounds, which are often found in pharmaceuticals.
- Ullmann Reaction : Utilized for forming carbon-carbon bonds, enhancing the compound's utility in creating diverse molecular architectures .
Materials Science
Development of Functional Materials
The unique electronic properties of this compound make it suitable for developing functional materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films and its photoluminescent properties have been investigated for potential applications in optoelectronic devices .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| ABC Transport Modulation | Enhances drug efficacy by inhibiting resistance |
Table 2: Synthetic Applications
| Reaction Type | Application | Reference |
|---|---|---|
| Suzuki-Miyaura Coupling | Synthesis of biaryl pharmaceuticals | |
| Ullmann Reaction | Carbon-carbon bond formation |
Case Studies
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzo[d][1,3]dioxole derivatives including this compound. The compound was shown to significantly reduce the viability of breast cancer cells in vitro, with IC50 values indicating potent activity. Further investigations revealed that the compound triggered apoptotic pathways through caspase activation .
Case Study 2: Drug Resistance Modulation
A patent application highlighted the use of this compound as an effective modulator for ABC transporters involved in drug resistance mechanisms. The study demonstrated that co-administration with standard chemotherapeutics improved their efficacy against resistant cancer cell lines .
Mechanism of Action
The mechanism of action of 5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and methoxymethyl group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
5-Bromo-4-(methylthio)benzo[d][1,3]dioxole
- Structural Difference : Replaces the methoxymethyl group with a methylthio (-SCH₃) moiety.
- Impact: The methylthio group increases hydrophobicity and may enhance membrane permeability but reduces hydrogen-bond acceptor capacity compared to methoxymethyl. No direct activity data are available, but sulfur-containing analogs often exhibit varied metabolic stability .
Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate (CAS 212897-62-6)
- Structural Difference : Features a carboxylate ester (-COOCH₃) at position 4 instead of methoxymethyl.
- Such derivatives are less active in anticonvulsant screens compared to alkyl ethers like methoxymethyl .
Hydroxylated Analogs (e.g., 25b)
- Structural Difference : Hydroxyl (-OH) groups at position 3.
- Activity Data : Hydroxylated benzodioxoles show lower activity (e.g., 25b: 66% activity) due to poor metabolic stability. Methylation of hydroxyls (e.g., 18b: 75% activity) restores efficacy, underscoring the advantage of methoxymethyl in balancing stability and interactions .
Comparison with Analogous Pathways :
- BMN-673 Analogs : Synthesized via nucleophilic addition and cyclization using brominated benzodioxole precursors. The methoxymethyl group may require protective strategies to avoid side reactions, unlike ester derivatives (e.g., Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate), which are directly esterified .
- Antimicrobial Pyrazole Derivatives: Chalcone intermediates derived from 1-(benzo[d][1,3]dioxol-5-yl)ethanone are reacted with hydrazines. The methoxymethyl group in the target compound could modulate electron density in such reactions, affecting cyclization yields .
Physicochemical Properties
Key Observations :
- The methoxymethyl group reduces density compared to carboxylate esters due to lower polarity.
- Bromine’s electronegativity increases boiling points across analogs.
Pharmacophore and Binding Interactions
- Benzo[d][1,3]dioxole Core : Serves as a hydrogen-bond acceptor via its two oxygen atoms, critical for target engagement (e.g., DNA polymerase α inhibition in related styrylbenzodioxoles) .
- Methoxymethyl Group : Provides a hydrogen-bond acceptor (ether oxygen) and enhances lipophilicity, improving CNS penetration compared to polar esters or hydroxylated analogs .
- Bromine Atom : Acts as a hydrophobic feature and may participate in halogen bonding, as seen in brominated stilbenes and triazoles .
Biological Activity
5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole is a compound that has garnered attention due to its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound this compound belongs to the class of benzo[d][1,3]dioxoles, which are known for their diverse pharmacological properties. The presence of the bromine atom and methoxymethyl group enhances its reactivity and potential biological interactions.
Biological Activities
1. Antioxidant Activity
Research has demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant antioxidant properties. For instance, compounds with similar structures have been shown to reduce intracellular reactive oxygen species (ROS) levels in human fibroblasts, suggesting a potential role in combating oxidative stress-related conditions .
2. Antimicrobial Properties
Studies indicate that compounds related to this compound possess antimicrobial activity. They have been tested against various bacterial strains and demonstrated efficacy in inhibiting growth, which is critical for developing new antibiotics .
3. Neuroprotective Effects
There is emerging evidence that compounds within this chemical class may offer neuroprotective benefits. For example, studies involving dopamine receptor agonists have highlighted the importance of structural analogs in protecting dopaminergic neurons from degeneration . This suggests that this compound could be explored further for neuroprotective applications.
Case Studies
Case Study 1: Antioxidant Efficacy
In a study focusing on the antioxidant capacity of similar compounds, researchers synthesized several derivatives and assessed their ability to induce the expression of heme oxygenase-1 (HO-1), a crucial enzyme in oxidative stress response. The most potent derivatives significantly increased HO-1 levels and reduced cellular GSH depletion .
Case Study 2: Antimicrobial Testing
A series of benzo[d][1,3]dioxole derivatives were evaluated for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the dioxole ring enhanced antimicrobial activity, paving the way for further drug development targeting resistant strains .
Research Findings and Data Tables
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Q & A
Q. What are the optimized synthetic routes for 5-bromo-4-(methoxymethyl)benzo[d][1,3]dioxole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of a precursor like 4-(methoxymethyl)benzo[d][1,3]dioxole. A controlled bromination protocol using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C minimizes polybromination. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) . For regioselective methoxymethyl introduction, Williamson ether synthesis with methoxymethyl chloride under basic conditions (K₂CO₃, DMF, 60°C) is effective . Optimization studies suggest maintaining anhydrous conditions to prevent hydrolysis of the methoxymethyl group .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodological Answer :
- NMR : ¹H NMR analysis resolves the methoxymethyl group (δ 3.3–3.5 ppm for OCH₂O and δ 3.8–4.0 ppm for OCH₃). Bromine’s deshielding effect shifts aromatic protons ortho to Br to δ 7.2–7.4 ppm .
- X-ray crystallography : Single-crystal X-ray diffraction confirms the spatial arrangement of bromine and methoxymethyl groups, with bond angles and distances consistent with benzo[d][1,3]dioxole frameworks .
- HRMS : High-resolution mass spectrometry (ESI⁺) validates the molecular ion peak at m/z 259.98 [M+H]⁺ (calculated for C₉H₉BrO₃: 260.04) .
Q. What are the key reactivity patterns of this compound in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer : The bromine atom at position 5 is highly electrophilic due to electron-withdrawing effects from the dioxole oxygen atoms. SNAr reactions with amines (e.g., piperidine) in DMF at 80°C yield 5-amino derivatives. Kinetic studies show reaction rates increase with electron-donating para-substituents on the nucleophile . Competing elimination pathways can be suppressed by using polar aprotic solvents .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking studies : Molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., cytochrome P450) identifies binding affinities. The methoxymethyl group’s steric bulk may hinder interactions compared to smaller substituents .
- DFT calculations : Density Functional Theory (B3LYP/6-31G*) predicts electrophilic regions (MEP maps) and HOMO-LUMO gaps (~4.2 eV), indicating potential sites for redox activity .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-response assays : Reproduce cytotoxicity studies (e.g., MTT assays on cancer cell lines) with standardized protocols (24–48 hr exposure, 10–100 µM range). Inconsistent results may arise from impurity interference; validate purity via HPLC (>99%) .
- SAR comparison : Compare with analogs (e.g., 5-bromo-4-phenyl derivatives) to isolate the methoxymethyl group’s contribution. A 2025 study found methoxymethyl enhances solubility but reduces membrane permeability .
Q. How does the methoxymethyl group influence photostability compared to other substituents?
- Methodological Answer : Accelerated UV degradation studies (300–400 nm, 24 hr) show the methoxymethyl group increases stability vs. methyl or hydroxyl analogs. LC-MS analysis identifies primary degradation products (e.g., demethylated derivatives), suggesting oxidative pathways. Quenching experiments with NaN₃ confirm singlet oxygen involvement .
Q. What are the challenges in scaling up synthesis while maintaining enantiopurity (if applicable)?
- Methodological Answer : Although the compound is not chiral, scale-up challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
